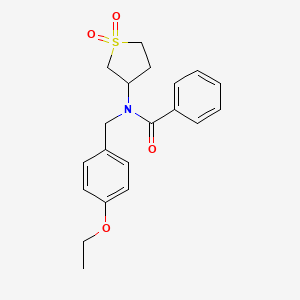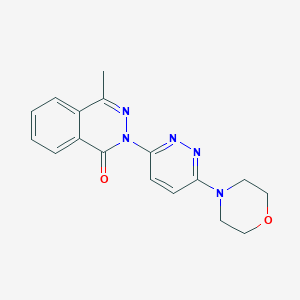
1-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanesulfonamide
Overview
Description
1-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a chlorophenyl group attached to a methanesulfonamide moiety, with a tetrahydro-2-furanylmethyl substituent. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenylamine and tetrahydro-2-furanylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chlorophenylamine is reacted with tetrahydro-2-furanylmethyl chloride in an appropriate solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the sulfonamide group and formation of corresponding acids or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanesulfonamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-chlorophenyl)-N-methylmethanesulfonamide and 1-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide share structural similarities.
Uniqueness: The presence of the tetrahydro-2-furanylmethyl group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-12-6-2-1-4-10(12)9-18(15,16)14-8-11-5-3-7-17-11/h1-2,4,6,11,14H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREOLMQRHVMAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,5-dimethoxyphenyl)-5-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4243750.png)


![2-[(azepan-1-yl)methyl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B4243772.png)
![2-[[4-Phenyl-5-(4-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4243776.png)

![2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4243787.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4243794.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4243800.png)
![2,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4243810.png)

![ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4243825.png)

![N-(2-chlorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B4243840.png)
